Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-
Overview
Description
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the class of quinazolinones. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinazoline ring. The presence of a chlorine atom at the 6th position and the dihydro modification adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of silver-mediated intramolecular alkyne hydroamination reactions . This method allows for the direct access to the desired quinazolinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted quinazolinones.
Scientific Research Applications
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and are known for their biological activities.
Quinazoline derivatives: These compounds also share a similar core structure and are widely studied for their therapeutic potential.
Uniqueness
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro- is unique due to the specific arrangement of its fused rings and the presence of the chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-8-9(6-7)13-10-2-1-5-14(10)11(8)15/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLZYYDKIBWICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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